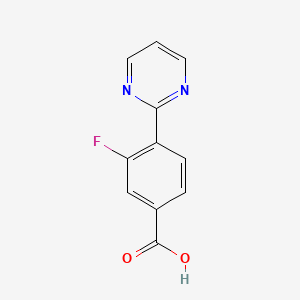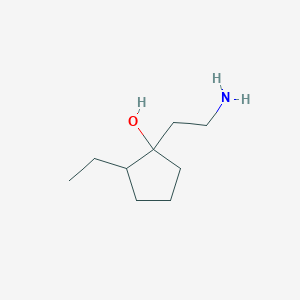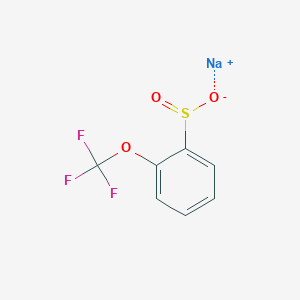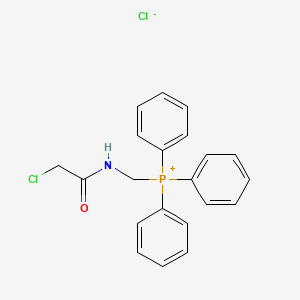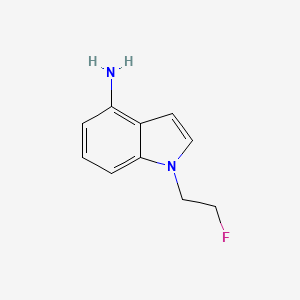
1-(2-Fluoroethyl)-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-1H-indol-4-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-1H-indol-4-amine typically involves the introduction of a fluoroethyl group to the indole structure. One common method involves the reaction of indole with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can be particularly useful for producing large quantities of the compound with consistent quality.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-1H-indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are typically oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include halides and other nucleophiles.
Scientific Research Applications
1-(2-Fluoroethyl)-1H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-1H-indol-4-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-indol-4-amine can be compared to other indole derivatives such as:
1-(2-Chloroethyl)-1H-indol-4-amine: This compound has a similar structure but with a chloroethyl group instead of a fluoroethyl group. The presence of chlorine can lead to different reactivity and biological activity.
1-(2-Bromoethyl)-1H-indol-4-amine: The bromoethyl group can also influence the compound’s properties, making it useful for different applications.
1-(2-Hydroxyethyl)-1H-indol-4-amine: The hydroxyethyl group can enhance the compound’s solubility and reactivity, leading to unique applications in both research and industry.
The uniqueness of this compound lies in the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-(2-fluoroethyl)indol-4-amine |
InChI |
InChI=1S/C10H11FN2/c11-5-7-13-6-4-8-9(12)2-1-3-10(8)13/h1-4,6H,5,7,12H2 |
InChI Key |
SVJNVNBVRZBQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


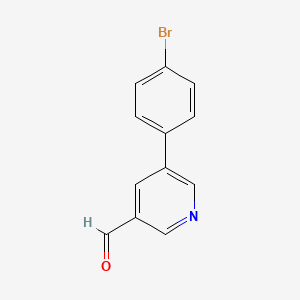
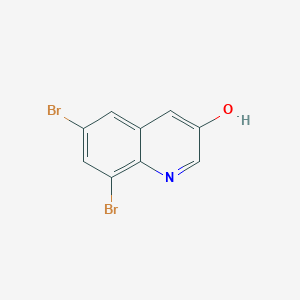
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
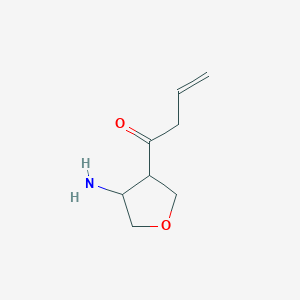

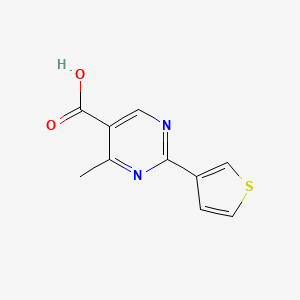
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)

